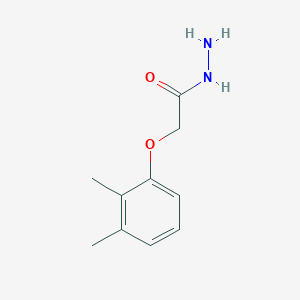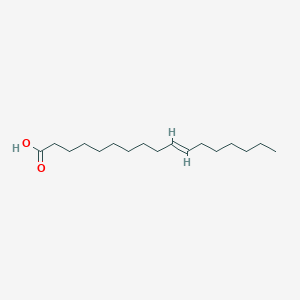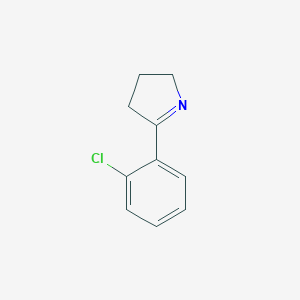
5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Overview
Description
5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The presence of a 2-chlorophenyl group suggests that the compound may exhibit interesting electronic and structural properties due to the electron-withdrawing nature of the chlorine substituent.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Although the specific synthesis of 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the analysis of various pyrrole-containing compounds . These studies reveal the geometries of the molecules, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
Pyrrole derivatives can participate in a range of chemical reactions, often influenced by the substituents attached to the pyrrole ring. For example, the presence of electron-withdrawing groups like chlorine can affect the reactivity of the compound towards nucleophiles or electrophiles. The anion-binding properties of pyrrole derivatives have also been explored, with some compounds exhibiting color changes upon deprotonation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a chlorophenyl group can increase the compound's polarity and potentially its ability to form hydrogen bonds . Computational studies, including density functional theory (DFT), can predict various properties and provide insights into the electronic characteristics of the compound .
Scientific Research Applications
Photoluminescent Conjugated Polymers
A study by Beyerlein and Tieke (2000) describes the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units, which are closely related to 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole. These polymers exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Chemical Synthesis and Analysis
Research by Quiroga et al. (1999) and Rádl et al. (2009) involves the synthesis of compounds structurally similar to 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole, focusing on their chemical properties and potential applications in drug synthesis and other areas (Quiroga et al., 1999); (Rádl et al., 2009).
Antimycobacterial Agents
Biava et al. (2008) discuss the synthesis of 1,5-diphenylpyrrole derivatives, including compounds with structures related to 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole. These derivatives were evaluated for their activity against Mycobacterium tuberculosis, indicating potential applications in antimicrobial therapies (Biava et al., 2008).
Structural and Crystallographic Studies
Studies by Ramazani et al. (2019) and Shah et al. (2010) focus on the crystal structure analysis of compounds related to 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole. These studies provide insights into the molecular geometry, packing polymorphism, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of these compounds (Ramazani et al., 2019); (Shah et al., 2010).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, potential uses, or modifications to the compound that could enhance its properties or activity.
Please note that the availability and depth of this information can vary greatly depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a specific compound in mind that is well-studied, I would be happy to help find more detailed information.
properties
IUPAC Name |
5-(2-chlorophenyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSMQEJORMBCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563606 | |
| Record name | 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |
CAS RN |
129540-25-6 | |
| Record name | 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



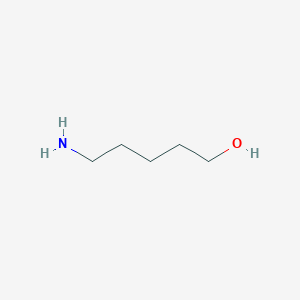
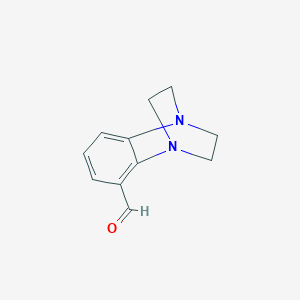
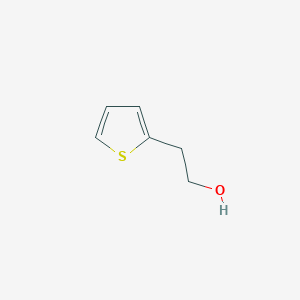
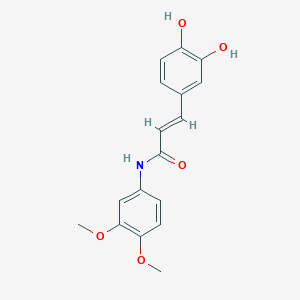
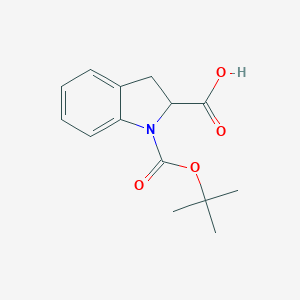

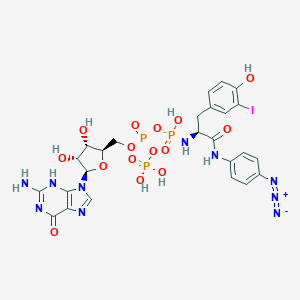
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
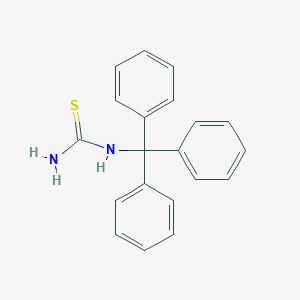
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
